8-Methoxy-3-methylquinoline
Overview
Description
8-Methoxy-3-methylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry. The molecular formula of this compound is C11H11NO, and it has a molecular weight of 173.21 g/mol . This compound is characterized by a methoxy group at the 8th position and a methyl group at the 3rd position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-3-methylquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis is a well-known method for preparing quinoline derivatives. This method typically involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods. These processes often utilize continuous flow reactors and advanced catalytic systems to enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-3-methylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce halogen, nitro, or sulfonyl groups into the quinoline ring .
Scientific Research Applications
8-Methoxy-3-methylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives with potential pharmaceutical applications.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methoxy-3-methylquinoline involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the stabilization of enzyme-DNA complexes, ultimately causing cell death . Additionally, quinoline derivatives can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Quinoline: The parent compound with a similar structure but without the methoxy and methyl groups.
8-Hydroxyquinoline: Similar to 8-Methoxy-3-methylquinoline but with a hydroxyl group instead of a methoxy group.
3-Methylquinoline: Lacks the methoxy group at the 8th position.
Uniqueness: this compound is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The methoxy group can enhance its lipophilicity and membrane permeability, while the methyl group can affect its binding affinity to molecular targets .
Properties
IUPAC Name |
8-methoxy-3-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-6-9-4-3-5-10(13-2)11(9)12-7-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEAUNIJRGMLRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)OC)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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